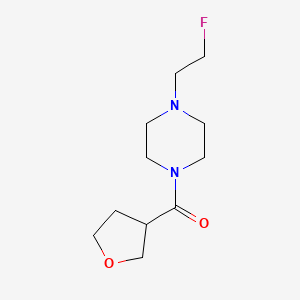

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a tetrahydrofuran ring attached to a methanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves the following steps:

-

Formation of the Piperazine Intermediate:

- Starting with piperazine, the fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl chloride in the presence of a base such as potassium carbonate.

- Reaction conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux), and reaction time (several hours).

-

Attachment of the Tetrahydrofuran Ring:

- The tetrahydrofuran ring is introduced by reacting the fluoroethyl-substituted piperazine with tetrahydrofuran-3-carboxylic acid chloride.

- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0°C to room temperature), and reaction time (several hours).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimelanogenic Agents

One prominent application of compounds related to the piperazine moiety, including (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone, is their role as tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Research indicates that derivatives of piperazine can effectively inhibit tyrosinase activity, thus reducing melanin production.

For instance, studies have shown that certain piperazine derivatives exhibit competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values significantly lower than traditional inhibitors like kojic acid . The structure-activity relationship (SAR) of these compounds suggests that modifications to the piperazine ring and the introduction of fluorinated substituents enhance their inhibitory potency.

Pharmacological Studies

In vitro Studies

In vitro studies have demonstrated that this compound and its analogs can exert antimelanogenic effects without cytotoxicity to human cell lines. For example, a derivative with a similar structure was shown to inhibit tyrosinase activity effectively, with kinetic studies confirming its competitive inhibition mechanism .

Case Study: Compound 26

A notable case study involves the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, which shares structural features with this compound. This compound demonstrated an IC50 value of 0.18 μM against tyrosinase, indicating its potential as a therapeutic agent for skin disorders .

Data Table of Related Compounds

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| Compound 26 | [Structure] | 0.18 | Competitive inhibitor of tyrosinase |

| Kojic Acid | [Structure] | 17.76 | Reference inhibitor |

| Compound X | [Structure] | TBD | TBD |

Mécanisme D'action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the piperazine and tetrahydrofuran rings contribute to the overall molecular stability and bioavailability.

Comparaison Avec Des Composés Similaires

(4-(2-Chloroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

(4-(2-Methoxyethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Contains a methoxyethyl group instead of a fluoroethyl group.

Uniqueness:

- The presence of the fluoroethyl group in (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. Fluorine atoms can enhance metabolic stability and improve the pharmacokinetic properties of the compound.

Activité Biologique

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone , with the molecular formula C11H19FN2O2 and a molecular weight of 230.28 g/mol , has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉FN₂O₂ |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 2034534-26-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for sigma receptors, which are implicated in numerous neurological processes and disorders.

- Sigma Receptor Affinity : Research indicates that compounds similar to this compound exhibit low nanomolar affinity for sigma receptors, which play a role in modulating neurotransmitter systems, particularly in the context of pain and neuroprotection .

- Inhibition of Enzymatic Activity : The compound may also influence enzymatic pathways, similar to other piperazine derivatives that have shown inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Such inhibition can have implications for skin pigmentation disorders and cancer therapeutics .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines:

- A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma and breast adenocarcinoma cells at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed, indicating potential as an anticancer agent .

Case Studies

- Cancer Therapy : In a comparative analysis of piperazine derivatives, it was found that compounds with similar structures to this compound showed enhanced antitumor activity compared to standard treatments like etoposide. The derivatives induced apoptotic cell death through oxidative stress mechanisms .

- Neuroprotective Effects : Another study highlighted that piperazine-based compounds could potentially protect against neurodegenerative diseases by modulating sigma receptor activity, which is crucial for maintaining neuronal health .

Propriétés

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDUOMEQCIOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CCN(CC2)CCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.